
Navigating the Nuances of Orphan Receptor
Modulation: A Technical Guide to GSK5182

Author: BenchChem Technical Support Team. Date: April 2026
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Compound Name:
1,3-Dimethyl-5-(2-

methylphenoxy)benzene

CAS No.: 196604-20-3

Cat. No.: B1590931

Get Quote

An important clarification regarding CAS Number 196604-20-3: Initial searches for the chemical

information associated with CAS number 196604-20-3 identify it as o-Tolyl 3,5-Xylyl Ether, also

known as 2,3',5'-Trimethyldiphenyl Ether. Publicly available data for this compound is limited to

its basic chemical and physical properties, along with safety and handling guidelines. Crucially,

there is a lack of substantive scientific literature detailing its biological activity, mechanism of

action, or any applications in drug discovery and development.

Given the intended audience and the in-depth nature of the requested guide, it is highly

probable that the query intended to investigate a compound with significant biological

relevance. A compound that fits this profile and has been extensively studied is GSK5182, a

potent and selective inverse agonist of the Estrogen-Related Receptor Gamma (ERRγ). The

correct CAS number for GSK5182 is 877387-37-6.

This guide will proceed to provide a comprehensive technical overview of GSK5182, a

molecule of significant interest to researchers in metabolic diseases, oncology, and other

therapeutic areas.
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Introduction to GSK5182: A Selective Modulator of
Estrogen-Related Receptor Gamma
GSK5182 is a synthetic small molecule, analogous to 4-hydroxytamoxifen, that has emerged

as a critical tool for elucidating the physiological and pathophysiological roles of the orphan

nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1][2][3] As a highly selective and

potent inverse agonist, GSK5182 suppresses the constitutive transcriptional activity of ERRγ,

making it an invaluable probe for studying processes regulated by this receptor, which include

cellular metabolism, energy homeostasis, and cell proliferation.[1][4] Its utility spans a range of

therapeutic areas, most notably in the investigation of metabolic disorders and various cancers.

[1][4][5]

Physicochemical Properties of GSK5182
A foundational understanding of a compound's physical and chemical characteristics is

paramount for its application in experimental settings.
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Mechanism of Action: Inverse Agonism of ERRγ
GSK5182 exerts its biological effects by directly binding to the ligand-binding domain of ERRγ

and functioning as an inverse agonist. This mode of action is distinct from a neutral antagonist,

as it reduces the basal, ligand-independent activity of the receptor.

The binding of GSK5182 to ERRγ induces a conformational change in the receptor, which in

turn leads to the dissociation of coactivators, such as PGC-1α, and the recruitment of
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corepressors like SMILE (Small Heterodimer Partner-Interacting Leucine Zipper Protein).[2][6]

[7] This switch from coactivator to corepressor engagement effectively silences the

transcriptional output of ERRγ target genes.[6][7]

Interestingly, while inhibiting the transcriptional activity of ERRγ, GSK5182 has been shown to

increase the stability of the ERRγ protein by inhibiting its ubiquitination and subsequent

proteasomal degradation, a process mediated by the E3 ligase Parkin.[7][8] This dual action—

silencing transcriptional output while stabilizing the receptor protein—highlights a complex

regulatory mechanism that warrants further investigation.
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Caption: Mechanism of GSK5182 action on ERRγ.

Biological Activities and Therapeutic Potential
The modulation of ERRγ by GSK5182 has been explored in several key areas of biomedical

research, revealing its potential as a therapeutic agent.

Metabolic Diseases
ERRγ is a significant regulator of hepatic gluconeogenesis.[4] By inhibiting ERRγ, GSK5182

has been demonstrated to suppress the expression of key gluconeogenic enzymes, leading to

a reduction in hepatic glucose production.[4][6] In animal models of diet-induced obesity and

type 2 diabetes, administration of GSK5182 resulted in normalized hyperglycemia.[4] These
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findings position GSK5182 as a promising candidate for the treatment of metabolic disorders

characterized by excessive hepatic glucose output.

Oncology
The role of ERRγ in cancer is multifaceted and context-dependent. In hepatocellular carcinoma

(HCC), GSK5182 has been shown to induce the generation of reactive oxygen species (ROS),

leading to a dose-dependent reduction in cancer cell proliferation and cell cycle arrest at the

G1 phase.[4] Furthermore, in radioiodine-refractory papillary thyroid cancer, GSK5182

enhances the function of the sodium/iodide symporter (NIS), potentially restoring

responsiveness to radioiodine therapy.[9] This is achieved through the downregulation of ERRγ

and subsequent activation of the MAP kinase signaling pathway.[9]

Bone Metabolism
GSK5182 has also been investigated for its role in bone homeostasis. It has been shown to

inhibit osteoclast differentiation and accelerate osteoclast apoptosis.[1][3] This suggests a

potential therapeutic application for GSK5182 in the treatment of bone resorption disorders

such as osteoporosis.[1]

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of GSK5182

on a cancer cell line, such as hepatocellular carcinoma cells (e.g., PLC/PRF/5).[4]

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of GSK5182 in complete culture medium. A

typical concentration range would be from 0 to 20 µM.[4]

Incubation: Remove the old medium from the wells and add the medium containing the

different concentrations of GSK5182. Incubate the plate for a specified period (e.g., 24, 48,

or 72 hours).
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Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-

1 assay.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and plot the results to determine the IC₅₀ value.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Murine Model of Type 2 Diabetes
This protocol provides a general framework for evaluating the anti-diabetic effects of GSK5182

in a diet-induced obesity mouse model.[4]

Model Induction: Induce obesity and insulin resistance in mice by feeding them a high-fat

diet for a specified period (e.g., 8-12 weeks).

Compound Administration: Administer GSK5182 or a vehicle control to the mice via an

appropriate route, such as intraperitoneal injection. A typical dose might be 40 mg/kg daily.[4]

Monitoring: Monitor key metabolic parameters throughout the study, including body weight,

food intake, and blood glucose levels.

Glucose and Pyruvate Tolerance Tests: Perform glucose tolerance tests (GTT) and pyruvate

tolerance tests (PTT) to assess glucose disposal and hepatic glucose production,
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respectively.

Tissue Analysis: At the end of the study, collect tissues such as the liver for gene expression

analysis of gluconeogenic enzymes.

Conclusion
GSK5182 is a powerful and selective chemical probe that has been instrumental in advancing

our understanding of the diverse biological roles of ERRγ. Its ability to modulate key metabolic

and signaling pathways underscores its potential as a lead compound for the development of

novel therapeutics for a range of diseases, including type 2 diabetes, cancer, and bone

disorders. Further research into its complex mechanism of action and in vivo efficacy and

safety will be crucial in translating its promise into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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